1-Methyl-5,6,7,8-tetrahydronaphthalen-2-yl acetate
Overview
Description
1-Methyl-5,6,7,8-tetrahydronaphthalen-2-yl acetate is a synthetic organic compound known for its unique chemical structure and properties. It is often used in various industrial and scientific applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-5,6,7,8-tetrahydronaphthalen-2-yl acetate typically involves the acetylation of 1-methyl-5,6,7,8-tetrahydro-2-naphthol. This reaction is usually carried out using acetic anhydride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction conditions include maintaining a temperature range of 0-5°C to ensure the selective formation of the acetate ester.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar acetylation processes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely. The product is then purified using distillation or recrystallization techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-5,6,7,8-tetrahydronaphthalen-2-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the acetate group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous ethanol.
Major Products Formed
Oxidation: Formation of 1-methyl-5,6,7,8-tetrahydro-2-naphthalenone.
Reduction: Formation of 1-methyl-5,6,7,8-tetrahydro-2-naphthol.
Substitution: Formation of various substituted naphthalenes depending on the nucleophile used.
Scientific Research Applications
1-Methyl-5,6,7,8-tetrahydronaphthalen-2-yl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-5,6,7,8-tetrahydronaphthalen-2-yl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetate group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then participate in various biochemical pathways. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of target proteins and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-5,6,7,8-tetrahydro-2-naphthol
- 1-methyl-5,6,7,8-tetrahydro-2-naphthalenone
- 1-methyl-5,6,7,8-tetrahydro-2-naphthalenyl methylcarbamate
Uniqueness
1-Methyl-5,6,7,8-tetrahydronaphthalen-2-yl acetate is unique due to its specific acetate functional group, which imparts distinct chemical reactivity and properties. This makes it particularly useful in applications where selective acetylation is required, and its stability under various conditions enhances its utility in industrial processes.
Properties
IUPAC Name |
(1-methyl-5,6,7,8-tetrahydronaphthalen-2-yl) acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-9-12-6-4-3-5-11(12)7-8-13(9)15-10(2)14/h7-8H,3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQBXAPAPGREKBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1CCCC2)OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.